Jaspisamide C Jaspisamide C Jaspisamide C is a natural product found in Jaspis with data available.
Brand Name: Vulcanchem
CAS No.: 149420-78-0
VCID: VC21086300
InChI: InChI=1S/C45H62N4O12/c1-27-13-10-11-16-40-46-34(24-58-40)44-48-35(25-60-44)45-47-33(23-59-45)43(57-9)31(5)36(52)15-12-14-32(51)21-41(54)61-39(27)22-38(55-7)28(2)17-18-37(53)30(4)42(56-8)29(3)19-20-49(6)26-50/h11-12,15-16,19-20,23-32,38-39,42-43,51H,10,13-14,17-18,21-22H2,1-9H3/b15-12+,16-11-,20-19+
SMILES: CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC
Molecular Formula: C45H62N4O12
Molecular Weight: 851 g/mol

Jaspisamide C

CAS No.: 149420-78-0

Cat. No.: VC21086300

Molecular Formula: C45H62N4O12

Molecular Weight: 851 g/mol

* For research use only. Not for human or veterinary use.

Jaspisamide C - 149420-78-0

Specification

CAS No. 149420-78-0
Molecular Formula C45H62N4O12
Molecular Weight 851 g/mol
IUPAC Name N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide
Standard InChI InChI=1S/C45H62N4O12/c1-27-13-10-11-16-40-46-34(24-58-40)44-48-35(25-60-44)45-47-33(23-59-45)43(57-9)31(5)36(52)15-12-14-32(51)21-41(54)61-39(27)22-38(55-7)28(2)17-18-37(53)30(4)42(56-8)29(3)19-20-49(6)26-50/h11-12,15-16,19-20,23-32,38-39,42-43,51H,10,13-14,17-18,21-22H2,1-9H3/b15-12+,16-11-,20-19+
Standard InChI Key XGTLKZLKDQCQIQ-AMFGEKGLSA-N
Isomeric SMILES CC1CC/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)O)C)OC
SMILES CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC
Canonical SMILES CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC

Introduction

Chemical Structure and Properties

Molecular Structure

Jaspisamide C is characterized by a complex molecular structure with the chemical formula C45H62N4O12 and a molecular weight of 851.0 g/mol . The compound features multiple functional groups, including a macrolide ring structure with several hydrophobic regions that may contribute to its biological activity. Like other compounds in its family, Jaspisamide C likely contains a trisoxazole ring system, which is a characteristic feature observed in related compounds such as Jaspisamide A .

Structural Identifiers

Jaspisamide C has been assigned several identifiers in chemical databases and scientific literature:

Identifier TypeValue
PubChem CID6444281
CAS Number149420-78-0
Molecular FormulaC45H62N4O12
Molecular Weight851.0 g/mol
Creation Date in PubChemApril 28, 2006
Last ModifiedMarch 22, 2025

Source: PubChem Database

Synonyms

The compound is known by several synonyms in scientific literature:

  • Jaspisamide C

  • 149420-78-0 (CAS Number)

  • Kabiramide C, 21-O-de(aminocarbonyl)-23,24-didehydro-14-demethoxy-23-demethyl-25-deoxy-25-oxo-

  • N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide

Natural Source and Discovery

Origin in Marine Organisms

Jaspisamide C has been reported to occur naturally in marine sponges of the genus Jaspis . These sponges are known to produce a variety of bioactive compounds, including the jaspamide family. Marine sponges are recognized as prolific sources of novel compounds with diverse biological activities, making them valuable targets for natural product discovery programs.

Biological Activities

Predicted Effects on Actin Dynamics

Based on the activities of related compounds, Jaspisamide C may:

  • Bind to G-actin (monomeric actin) forming a stable complex

  • Potentially bind to protomers within F-actin (filamentous actin)

  • Lead to severing and capping of the (+) end of actin filaments

  • Inhibit actin polymerization and filament dynamics

These effects would likely disrupt cellular processes dependent on proper actin function, such as cell motility, cytokinesis, and intracellular transport.

Structural Insights from Related Compounds

High-Resolution Structural Studies

While no high-resolution structures specific to Jaspisamide C-actin complexes are mentioned in the search results, valuable insights can be gained from studies of related compounds. The interaction between Jaspisamide A and actin has been characterized by X-ray crystallography at a resolution of 1.6 Å .

These studies reveal that the binding of related compounds to actin involves:

Structural ElementInteraction with Actin
Macrolide ringHydrophobic contacts with surface of actin at the interface of subdomains 1 and 3
Hydrophobic tailBinds deeply within the cleft between subdomains 1 and 3
Polar groupsGenerally directed toward the solvent
Trisoxazole ringInteracts with actin subdomain 1

Source: Analysis of Jaspisamide A and Kabiramide C binding to actin

Binding Mechanism

The binding of related compounds to actin appears to occur through a two-step process, resulting in a stable and long-lived complex . This binding mechanism likely confers these compounds with their potent effects on actin dynamics and subsequent cytotoxicity.

Comparative Analysis with Related Compounds

Jaspamide Family

The jaspamide (jasplakinolide) family, which includes various congeners related to Jaspisamide C, has been studied for their biological activities:

CompoundSourceNotable ActivitiesIC50 Values
Jaspamide (1)Jaspis diastraCytotoxic against multiple cell linesA172: 1.30 ± 0.05 μg/mL
TERA1: 2.59 ± 0.33 μg/mL
DLD1: 0.68 ± 0.11 μg/mL
HaCaT: 0.82 ± 0.19 μg/mL
Jaspamide QJaspis diastraPresent in hexane and ethyl acetate extractsNot specified
Jaspamide RJaspis diastraPresent in hexane and ethyl acetate extractsNot specified
Jaspamide Z1Jaspis diastraPresent in all extracts (hexane, ethyl acetate, methanol)Not specified

Source: LC-MS/MS study of jaspamide and congeners

Trisoxazole Macrolides

Jaspisamide C belongs to the larger family of trisoxazole macrolides, which includes compounds such as Kabiramide C. These marine-derived compounds share key structural features that contribute to their actin-binding properties and subsequent biological activities .

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